
3-氯丙基膦酸
描述
3-chloropropylphosphonic acid is an organophosphorus compound with the molecular formula C3H8ClO3P . It has a molecular weight of 158.52 g/mol .
Synthesis Analysis
The synthesis of 3-chloropropylphosphonic acid involves the esterification of 3-chloropropylphosphonic acid with long chain alcohols using DCC/DMAP . An alternative route involves the Michaelis-Becker reaction from potassium dimethylphosphite and 1-bromo-3-chloropropane .Molecular Structure Analysis
The molecular structure of 3-chloropropylphosphonic acid consists of 3 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 phosphorus atom .Chemical Reactions Analysis
The key chemical reaction involving 3-chloropropylphosphonic acid is its esterification with long chain alcohols using DCC/DMAP . This reaction is part of the synthesis process of 3-chloropropylphosphonic acid .Physical And Chemical Properties Analysis
3-chloropropylphosphonic acid is a highly stable compound at room temperature and pressure. It is a polar compound due to the presence of the phosphonic acid group and the chlorine atom.科学研究应用
Here is a comprehensive analysis of the scientific research applications of “3-chloropropylphosphonic Acid” (3-CPPA), focusing on six unique applications:
Medicinal Chemistry
3-CPPA is used in medicinal chemistry, particularly in the synthesis of biologically active phosphonates, which include antiviral acyclic nucleoside phosphonates (ANPs) like adefovir, tenofovir, and cidofovir, as well as derivatives of non-nucleoside phosphonates .
Material Science
In material science, research has explored the use of 3-CPPA in the development of new materials with specific properties. It has potential as a chelating agent for metal ions and as a precursor for the synthesis of functionalized materials.
Flame Retardants
3-CPPA may be used in the development of flame retardants. Organophosphorus flame retardants, including halogenated organophosphate flame retardants, are used to replace PBDEs due to health concerns .
安全和危害
属性
IUPAC Name |
3-chloropropylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAATVSKKHVVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448317 | |
| Record name | Phosphonic acid, (3-chloropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloropropylphosphonic Acid | |
CAS RN |
13317-09-4 | |
| Record name | Phosphonic acid, (3-chloropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-chloropropylphosphonic acid in the synthesis of pyrimidine derivatives?
A1: 3-chloropropylphosphonic acid, specifically its dibutyl ester, acts as an alkylating agent in the synthesis of pyrimidinylalkylphosphonic acids []. This reaction involves a hydroxypyrimidine reacting with the dibutyl ester of 3-chloropropylphosphonic acid. This leads to the substitution of the chlorine atom in the 3-chloropropylphosphonic acid by the hydroxypyrimidine, forming a new C-O-P bond and yielding the desired pyrimidinylalkylphosphonic acid derivative.
Q2: Why is the synthesis of pyrimidinylalkylphosphonic acids of interest in medicinal chemistry?
A2: Pyrimidinylalkylphosphonic acids are interesting because they represent phosphonic acid analogs of biologically active alkylphosphocholines []. These analogs are designed to mimic the structure and potentially the activity of naturally occurring molecules while potentially offering advantages such as increased stability or altered pharmacokinetic properties. By incorporating a phosphonic acid group, researchers aim to develop compounds with similar biological activity to alkylphosphocholines but with potentially improved drug-like properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




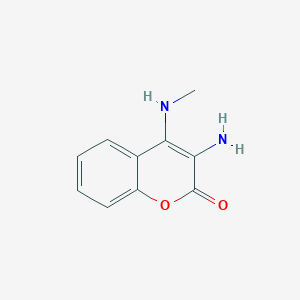
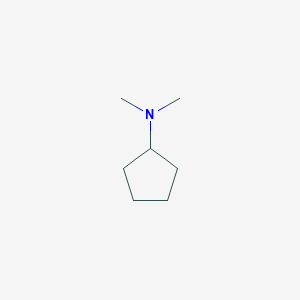


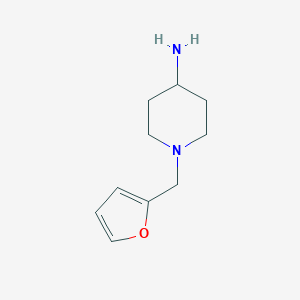
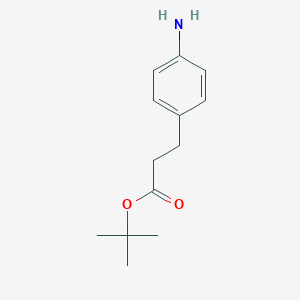
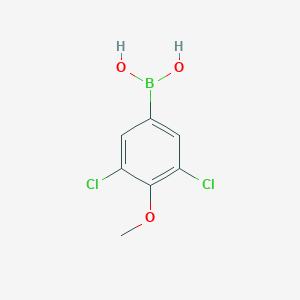

![[(R)-1-Bromoethyl]benzene](/img/structure/B179599.png)
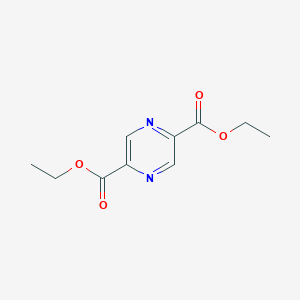
![N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B179601.png)

![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)